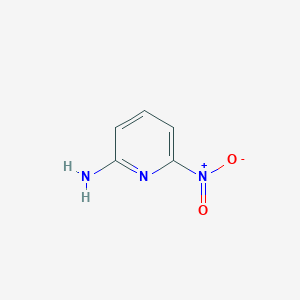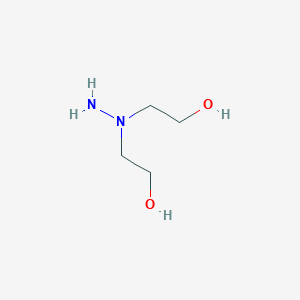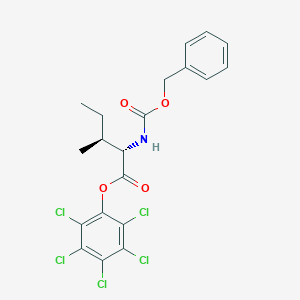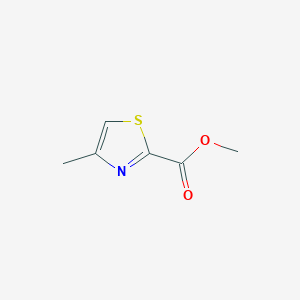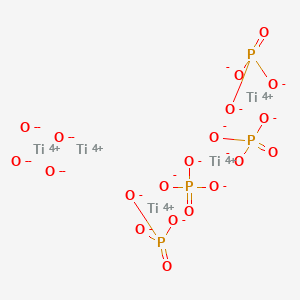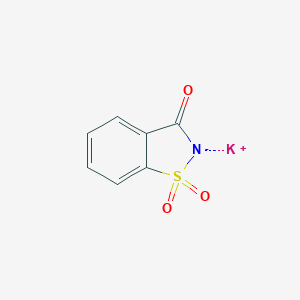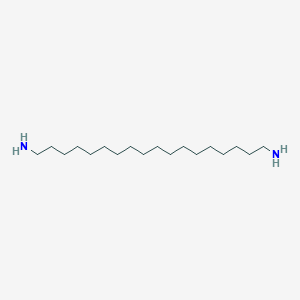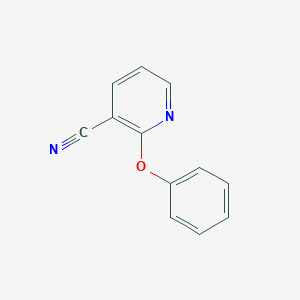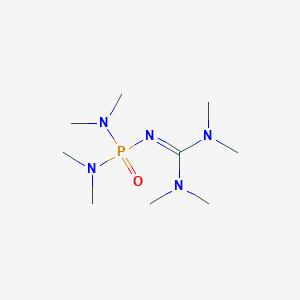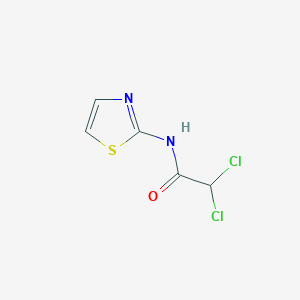
2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide, also known as Dazomet, is a potent fungicide and soil sterilant that has been widely used in agriculture and horticulture. It is a white crystalline powder that is soluble in water and has a molecular weight of 233.07 g/mol. Dazomet is known for its ability to control a wide range of soil-borne fungi and nematodes, making it an important tool for crop protection.
Mechanism Of Action
The mechanism of action of 2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide is not fully understood, but it is thought to involve the release of toxic gases, such as methyl isothiocyanate (MITC), upon contact with moisture in the soil. MITC is a potent fumigant that can penetrate soil pores and kill soil-borne pathogens. In addition, 2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide has been shown to stimulate the growth of beneficial microorganisms in the soil, which can help to suppress pathogenic organisms.
Biochemical And Physiological Effects
2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide has been shown to have minimal toxicity to mammals, birds, and fish. However, it can be toxic to bees and other pollinators if not used properly. In addition, 2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide can cause skin and eye irritation and should be handled with care.
Advantages And Limitations For Lab Experiments
2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, making it accessible to researchers with limited budgets. In addition, 2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide is effective against a wide range of soil-borne pathogens, making it a useful tool for studying plant-microbe interactions. However, 2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide can be difficult to handle and requires specialized equipment for fumigation experiments.
Future Directions
There are several areas of research that could benefit from further study of 2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide. One area of interest is the potential for 2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide to be used in combination with other fungicides and nematicides to improve efficacy and reduce the risk of resistance. In addition, more research is needed to understand the long-term effects of 2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide on soil health and microbial communities. Finally, there is a need for alternative methods of soil sterilization that are more sustainable and environmentally friendly than chemical fumigation.
Synthesis Methods
2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide can be synthesized by the reaction of 2-aminothiazole with chloroacetyl chloride in the presence of a base such as pyridine. The resulting product is then treated with hydrochloric acid to yield the final product. The synthesis of 2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide is relatively simple and can be carried out on a large scale.
Scientific Research Applications
2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide has been extensively studied for its efficacy in controlling soil-borne pathogens. It has been shown to be effective against a wide range of fungi, including Fusarium, Rhizoctonia, and Pythium. In addition, 2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide has been shown to have nematicidal properties, making it useful for controlling plant-parasitic nematodes.
properties
CAS RN |
13667-37-3 |
|---|---|
Product Name |
2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide |
Molecular Formula |
C5H4Cl2N2OS |
Molecular Weight |
211.07 g/mol |
IUPAC Name |
2,2-dichloro-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C5H4Cl2N2OS/c6-3(7)4(10)9-5-8-1-2-11-5/h1-3H,(H,8,9,10) |
InChI Key |
FUQXYHJECTWVJI-UHFFFAOYSA-N |
SMILES |
C1=CSC(=N1)NC(=O)C(Cl)Cl |
Canonical SMILES |
C1=CSC(=N1)NC(=O)C(Cl)Cl |
Other CAS RN |
13667-37-3 |
synonyms |
2,2-dichloro-N-(1,3-thiazol-2-yl)acetamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



